molecular formula C24H30N2O2 B2896114 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine CAS No. 1705308-16-2

1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine

Cat. No. B2896114
M. Wt: 378.516
InChI Key: NVRDFHSRADPYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine, also known as BMBP, is a compound that has gained attention in the scientific community due to its potential use in various fields of research. It is a synthetic molecule that belongs to the class of piperidine derivatives and has been found to exhibit interesting biological activities.

Scientific Research Applications

Novel α1a Adrenoceptor-Selective Antagonists

Research has explored the design and synthesis of novel α1a adrenoceptor-selective antagonists, aiming to develop treatments for benign prostatic hyperplasia (BPH). In this context, compounds related to 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine have been investigated for their potential as lead compounds. These studies involved identifying alternate templates to replace the 4-methoxycarbonyl-4-phenylpiperidine moiety to eliminate opioid agonist metabolites, focusing on substituted phenylpiperazine side chains to circumvent any potential liabilities (Lagu et al., 1999).

Oxidation of Polymeric Terminal Diols

The oxidation of polymeric terminal diols with iron(III) or copper(II) salts mediated by nitroxyl radicals, including derivatives of 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine, has been studied for obtaining polymers containing carbonyl moieties. This research demonstrated efficient and selective oxidation processes to aldehyde- or carbonyl-terminated corresponding polymers, indicating the compound's utility in materials science (Yoshida et al., 1992).

Antioxidant and Antimicrobial Potential

A study on novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters revealed their significant antioxidant and antimicrobial activities. The synthesis protocol developed offers a pathway to explore enhanced biological properties of the piperidin-4-one core, with certain compounds displaying promising efficacy in biological assays. This highlights the compound's potential in pharmacological research and development (Harini et al., 2014).

ABCB1 Inhibitors for Cancer Therapy

Research into 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors, which are structurally related to 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine, has shown promise for cancer therapy. The design and synthesis of these inhibitors have led to compounds with potent ability to inhibit ABCB1 activity, a key factor in multidrug resistance in cancer cells. This work underscores the potential of such compounds in overcoming resistance to chemotherapy (Colabufo et al., 2008).

Dopamine Transporter Inhibition for CNS Disorders

The synthesis and biological evaluation of substituted diphenylmethoxypiperidines, related to 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine, have been explored for their inhibitory activity on the dopamine transporter. This research is crucial for the development of therapies for central nervous system disorders, highlighting the compound's relevance in neuropharmacology (Lapa et al., 2005).

properties

IUPAC Name

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-28-23-13-17-25(18-14-23)22-11-15-26(16-12-22)24(27)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-10,22-23H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRDFHSRADPYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine

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